![molecular formula C23H28N2O2 B607812 4-((4-((((1R,2S)-2-Phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid CAS No. 1401966-69-5](/img/structure/B607812.png)
4-((4-((((1R,2S)-2-Phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid
Overview
Description
GSK2879552 is a selective, orally bioavailable, mechanism-based inactivator of lysine-specific demethylase 1 (LSD1)/corepressor for element-1-silencing transcription factor (CoREST) activity. Inhibition of LSD1 via GSK2879552 has been shown to enhance H3K4 methylation and to increase the expression of tumor-suppressor genes. GSK2879552 demonstrates anti-proliferative growth effects (EC50s = 2-240 nM) in AML cell lines and is currently under clinical evaluation for cancer treatment.
GSK2879552 is an orally available, irreversible, inhibitor of lysine specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, GSK2879552 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the dimethylated form of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor-suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. LSD1, overexpressed in certain tumor cells, plays a key role in tumor cell growth and survival.
Scientific Research Applications
Cancer Treatment : A study discusses a compound with a similar structure, highlighting its potential as an inhibitor of Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antidepressant Development : Another research investigates the metabolism of Lu AA21004, a novel antidepressant, and identifies its metabolites, including a similar benzoic acid derivative. This study is crucial in understanding the drug's pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities : A study synthesizes new compounds with a structure analogous to the given chemical, showing significant antibacterial and moderate antifungal activities. This research is vital for developing new antimicrobial agents (Vankadari et al., 2013).
Organic Synthesis Techniques : Research on oxindole synthesis via palladium-catalyzed CH functionalization, involving similar compounds, provides insights into advanced synthetic methods useful in medicinal chemistry (Magano et al., 2014).
Synthesis of Hybrid Compounds : A study discusses the synthesis of hybrid systems containing pharmacophoric fragments of reagents, including a compound structurally similar to the one . This research is significant in the field of drug design (Ivanova et al., 2019).
Preparation of Substituted Piperidines : Research on the preparation of trisubstituted piperidines by a formal hetero-ene reaction of amino acid derivatives is relevant for understanding the synthesis of complex piperidine derivatives (Laschat et al., 1996).
Mechanism of Action
Target of Action
GSK2879552, also known as “GSK-2879552”, “GT77Z6Y09Z”, or “4-((4-((((1R,2S)-2-Phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid”, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is an epigenetic enzyme that demethylates specific lysine residues of histone H3, namely H3K4me1/2 and H3K9me1/2 . It is overexpressed in many types of cancers, leading to block of differentiation and increase of proliferation, migration, and invasiveness at the cellular level .
Mode of Action
GSK2879552 interacts with LSD1 by irreversibly binding to it, thereby inhibiting its enzymatic activity . This inhibition results in changes in the methylation status of histones, particularly at the H3K4 and H3K9 sites . The compound’s mechanism of action is based on the irreversible inactivation of LSD1 .
Biochemical Pathways
The inhibition of LSD1 by GSK2879552 affects the epigenetic regulation pathways. LSD1 is involved in the control of DNA and histone modifications, which are major focuses for targeted therapies . By inhibiting LSD1, GSK2879552 disrupts these pathways, leading to changes in gene expression that can affect cell proliferation, differentiation, and other cellular processes .
Pharmacokinetics
The pharmacokinetic properties of GSK2879552 are characterized by rapid absorption, slow elimination, and dose-proportional exposure . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy and safety profile.
Result of Action
The primary result of GSK2879552’s action is the inhibition of cell proliferation in certain types of cancer, particularly small cell lung carcinoma (SCLC) and acute myeloid leukemia (AML) . While it shows good pharmacokinetic properties, its disease control in sclc patients was found to be poor, and it has a high rate of adverse events .
properties
IUPAC Name |
4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRULVYSBRWUVGR-FCHUYYIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1401966-69-5 | |
Record name | GSK-2879552 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2879552 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2879552 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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